molecular formula C14H14O B089814 Dibenzyl ether CAS No. 103-50-4

Dibenzyl ether

Cat. No.: B089814
CAS No.: 103-50-4
M. Wt: 198.26 g/mol
InChI Key: MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Description

Thermolysis of dibenzyl ether in water was studied to probe into volatiles obtained from the reaction of coal in supercritical water. Diffusion coefficients of this compound at infinite dilution in CO2 and ethanol mixtures has been measured.
Benzyl ether is a plasticizer for nitrocellulose and a solvent in perfumery.
This compound is a flavor and fragrance volatile used in the food and fragrance industry.
This compound is a colorless liquid with a mild odor.
This compound, also known as benzyl oxide or fema 2371, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl;  R'=benzene). This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, almond, and cherry tasting compound that can be found in dill. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a benzyl ether in which the oxygen atom is connected to two benzyl groups. It has a role as a metabolite.

Mechanism of Action

Properties

IUPAC Name

phenylmethoxymethylbenzene
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InChI

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

MHDVGSVTJDSBDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2
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Molecular Formula

C14H14O
Record name DIBENZYL ETHER
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DSSTOX Substance ID

DTXSID5025819
Record name Dibenzyl ether
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Molecular Weight

198.26 g/mol
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Physical Description

Dibenzyl ether is a colorless liquid with a mild odor., Colorless, unstable liquid; [Hawley] Immiscible or difficult to mix in water; [MSDSonline], Liquid, Colourless liquid, slightly mushroom aroma
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Boiling Point

568 °F at 760 mmHg (decomposes) (NTP, 1992), 295-298 °C WITH DECOMP, 295.00 to 298.00 °C. @ 760.00 mm Hg
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Flash Point

275 °F (NTP, 1992), 135 °C, 275 DEG (135 °C) (CLOSED CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ETHANOL, ETHER, CHLOROFORM, ACETONE, Water solubility = 40 mg/L at 35 °C, 0.04 mg/mL at 35 °C, Insoluble in water, miscible in oils, soluble (in ethanol)
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Density

1.0428 at 68 °F (USCG, 1999) - Denser than water; will sink, 0.99735 AT 25 °C/4 °C, 1.040-1.045
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Vapor Density

6.84 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 77 °F ; 4 mmHg at 122 °F; 31 mmHg at 203 °F (NTP, 1992), 0.00103 [mmHg], 1.03X10-3 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID, VERY PALE YELLOW

CAS No.

103-50-4
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Melting Point

38.3 °F (NTP, 1992), 3.6 °C, Heat of Fusion at melting point = 2.0209X10+7 J/kmol, 3 - 4 °C
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Synthesis routes and methods I

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example I, 0.68 ml of benzyl alcohol and 7 mg of p-toluenesulfonic acid are added to a solution of 350 mg of Compound Z-1(DMTD) in a mixture of 7 ml of tetrahydrofuran and 3 ml of dimethylformamide and the mixture stirred at room temperature for 24 hours. At the end the volatiles are removed in vacuo to obtain a residue which is purified on a preparative HPLC column using water/acetonitrile (40/60) as eluant. The appropriate fractions are combined and lyophilized to obtain benzyl ether of Z-1(DMTD).
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Compound
Quantity
350 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.25 g., 0.806 mmole), iridium tetrachloride (0.016 g., 0.0483 mmole), phosphorous acid (0.397 g., 4.84 mmole) and water (0.3 ml.) in isopropanol (3 ml.) was refluxed overnight. The solvent was evaporated on a rotary evaporator. The residue was taken up in ethyl acetate and washed successively with 10% hydrochloric acid, brine, and 5% sodium bicarbonate. The organic layer was dried (magnesium sulfate) and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (40% ethyl acetate/hexane) Rf =0.51.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.5 g., 1.61 mmole) in toluene (1 ml.) was added dropwise to a solution of isobutylaluminum dichloride (0.71M in hexane, 3.41 ml., 2.42 mmole) at -78° C. The mixture was allowed to warm slowly to room temperature over 2 hours. After stirring for 30 minutes at room temperature, the mixture was allowed to stand at 0° C. overnight. After dilution with ethyl acetate, the reaction mixture was quenched with 10% hydrochloric acid. The organic phase was washed with brine, dried (magnesium sulfate) and the solvent evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (50% ethyl acetate/hexane) Rf =0.53.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of (2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone (0.2 g., 0.645 mmole) in toluene (4 ml.) was added dropwise over 10 minutes to a solution of triisobutylaluminum (0.91 M in hexane, 0.9 ml., 0.816 mmole) in toluene (2 ml.) at -40° C. The mixture was stirred at -50° C. for 4 hours and at -40° C. for one hour. A solution of triisobutylaluminum (1 ml., 0.91 mmole) was added to the reaction mixture. After stirring for 30 minutes the reaction was quenched by adding 10% hydrochloric acid (2 ml.) at -40° C. The organic phase was washed with brine, dried (magnesium sulfate), and the solvent was evaporated to give [1S-(1α,2β,3β)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzyl ether; TLC (30% ethyl acetate/hexane) Rf =0.3. The product contained about 5% of the isomeric compound; TLC (30% ethyl acetate/hexane) Rf =0.2.
Name
(2S-trans)-2,3-bis[(benzyloxy)methyl]cyclobutanone
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of dibenzyl ether?

A1: The molecular formula of this compound is C14H14O, and its molecular weight is 198.26 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, researchers have employed 1H NMR spectroscopy to analyze the proton ratios of reaction mixtures containing this compound. []

Q3: What is known about the stability of this compound under different conditions?

A: Research indicates that this compound exhibits varying stability depending on the conditions. For instance, it undergoes thermal decomposition at elevated temperatures, following a free radical chain process. [, ] Its stability is also influenced by the presence of solvents, catalysts, and additives. [, , , ]

Q4: Are there any applications of this compound related to its material properties?

A: Yes, this compound has been investigated as a clearing agent in biological sample preparation for microscopy. It improves tissue transparency and preserves fluorescence better than traditional clearing agents like benzyl benzoate/benzyl alcohol mixtures. []

Q5: Can this compound be used in catalytic reactions?

A: this compound itself is not a catalyst but serves as a reactant or intermediate in various catalytic reactions. For example, it can be synthesized from benzyl alcohol using tungsten oxide nanoparticles as catalysts. [] Additionally, this compound undergoes hydrodeoxygenation to toluene using iron sulfide catalysts. []

Q6: What are the typical reaction pathways observed in reactions involving this compound?

A6: this compound participates in diverse reaction pathways, including:

  • Hydrolysis: It can be hydrolyzed to benzyl alcohol, especially under sub- and supercritical water conditions. []
  • Pyrolysis: At high temperatures, this compound undergoes pyrolysis, yielding products like toluene and benzaldehyde. [, ]
  • Hydrogenolysis: Catalysts like molybdenum sulfide promote hydrogenolysis, breaking the ether bond to form toluene. []
  • Sulfidation: Indium-based catalytic systems can convert this compound to dibenzyl sulfide using elemental sulfur and a hydrosilane. []

Q7: Have computational methods been used to study this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the thermochemistry and kinetics of this compound hydrolysis in supercritical water. []

Q8: How does the structure of this compound affect its reactivity?

A: The presence of the ether linkage (-O-) significantly influences this compound's reactivity. This linkage is susceptible to cleavage through various mechanisms, including hydrolysis, pyrolysis, and hydrogenolysis. [, , ] Introducing substituents on the aromatic rings could potentially alter its reactivity and selectivity in different reactions.

Q9: Are there any specific formulation strategies for this compound?

A: While specific formulations are not extensively discussed in the provided research, the choice of solvent significantly impacts this compound's reactivity. [, ] This suggests that selecting appropriate solvents and potentially incorporating stabilizers could influence its stability and performance in different applications.

Q10: What analytical techniques are commonly used to study this compound and its reactions?

A10: Researchers employ various analytical techniques, including:

  • Gas Chromatography (GC): Used to analyze the products of this compound decomposition and other reactions. [, , , ]
  • High Performance Liquid Chromatography (HPLC): Applied to quantify this compound and its reaction products, often coupled with UV detection. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and to determine the composition of reaction mixtures containing this compound. [, , , ]
  • Mass Spectrometry (MS): Employed in conjunction with techniques like electrospray ionization (ESI) to analyze the fragmentation patterns of this compound and its derivatives. []

Q11: What is the environmental impact of this compound, and are there any degradation studies?

A11: The provided research papers don't directly address the ecotoxicological effects or degradation pathways of this compound. Further studies are needed to evaluate its environmental impact and potential mitigation strategies.

Q12: Are there any viable alternatives to this compound in its various applications?

A: Yes, alternatives depend on the specific application. For example, in tissue clearing for microscopy, tetrahydrofuran combined with this compound shows promise as a more fluorescence-preserving alternative to traditional ethanol dehydration methods. [] For catalytic applications, the choice of alternative would heavily rely on the specific reaction and desired outcome.

Q13: What research tools and resources are crucial for studying this compound?

A13: Essential tools include:

    Q14: What are some of the key historical milestones in the research of this compound?

    A14: While the provided research doesn't offer a detailed historical account, key milestones likely involve:

      Q15: What are some examples of cross-disciplinary research involving this compound?

      A: The use of this compound in tissue clearing for microscopy exemplifies a cross-disciplinary application bridging chemistry and biology. [] Further research could explore synergies with materials science, utilizing this compound as a building block for polymers or other functional materials.

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.